molecular formula C12H14N2O2S B3319561 Ethyl 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate CAS No. 114210-17-2

Ethyl 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate

Cat. No.: B3319561
CAS No.: 114210-17-2
M. Wt: 250.32 g/mol
InChI Key: YOBTVGBWVIVOSH-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate is a heterocyclic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate typically involves the reaction of ethyl cyanoacetate with a suitable benzothiophene derivative under specific conditions. One common method includes the Gewald reaction, where ethyl cyanoacetate reacts with elemental sulfur and a ketone in the presence of a base such as diethylamine . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiophene ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-16-12(15)14-11-9(7-13)8-5-3-4-6-10(8)17-11/h2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBTVGBWVIVOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C2=C(S1)CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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